1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

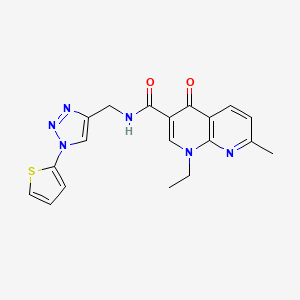

The compound 1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted with ethyl (C2H5) and methyl (CH3) groups at positions 1 and 7, respectively.

Properties

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-3-24-11-15(17(26)14-7-6-12(2)21-18(14)24)19(27)20-9-13-10-25(23-22-13)16-5-4-8-28-16/h4-8,10-11H,3,9H2,1-2H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOBBNQOJJZKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative that combines various pharmacophores known for their biological activities. This article explores the compound's biological activity, including its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structural complexity arises from the integration of a naphthyridine core with triazole and thiophene moieties, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various bacterial strains. In a study evaluating similar triazole derivatives, compounds demonstrated moderate to high efficacy against Staphylococcus aureus , Enterococcus faecalis , and Bacillus cereus . The incorporation of thiophene and triazole rings into the naphthyridine backbone is hypothesized to contribute to enhanced antimicrobial activity through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of the compound are supported by studies on related triazole derivatives. For example, triazolethiones have been reported to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory and Analgesic Properties

Compounds containing naphthyridine structures have been associated with anti-inflammatory effects. The presence of the triazole moiety can enhance this effect by modulating inflammatory pathways. Studies on related compounds suggest that they may inhibit cyclooxygenase (COX) enzymes or other mediators involved in inflammation, thus providing analgesic benefits .

Case Study 1: Antimicrobial Efficacy Evaluation

In a recent study, the compound was tested against a panel of bacterial strains using the disk diffusion method. The results indicated that it exhibited significant inhibition zones against Escherichia coli and Pseudomonas aeruginosa , suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 18 |

| Enterococcus faecalis | 12 |

Case Study 2: Cytotoxicity Assay

The cytotoxic effects were evaluated using MTT assays on MCF-7 and Bel-7402 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

| Concentration (µM) | MCF-7 Cell Viability (%) | Bel-7402 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 65 | 70 |

| 50 | 40 | 50 |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death pathways in cancer cells is a key mechanism for anticancer activity.

- Modulation of Inflammatory Mediators : Compounds with naphthyridine structures often interact with inflammatory pathways, reducing pain and inflammation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing naphthyridine derivatives exhibit significant antimicrobial properties. Studies have shown that the incorporation of the thiophene and triazole groups can enhance the efficacy against various bacterial strains. A comparative study demonstrated that derivatives of naphthyridine exhibited lower Minimum Inhibitory Concentrations (MICs) against resistant strains of bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. A specific case study showed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent. This activity may be attributed to its ability to interfere with NF-kB signaling pathways .

Lead Compound for New Drugs

Due to its diverse biological activities, this compound serves as a lead structure for the development of new therapeutic agents. Medicinal chemists are exploring modifications to improve potency and selectivity against specific targets.

Formulation in Combination Therapies

The compound's synergistic effects when used in combination with existing drugs are being investigated. Preliminary studies suggest that it may enhance the efficacy of conventional antibiotics and chemotherapeutics, potentially reducing dosages and side effects .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Substituents on the Naphthyridine Core

- Compound 2k (): Features a 3,5-dichloropyridin-4-yl group instead of the triazole-thiophene. The chlorine atoms enhance lipophilicity but reduce solubility compared to the target compound’s heterocyclic substituent. Melting point (266–269°C) is higher due to stronger intermolecular halogen bonding .

- Compound 5a3 (): Contains a 4-chlorobenzyl group and a 3-chlorophenylamide.

Triazole-Thiophene Hybrid vs. Other Heterocycles

- Compound 5e (): Replaces the triazole-thiophene with a 5-chloro-2-oxoindolin-3-ylidene hydrazone. This indole-based system shows strong IR absorption for NH groups (3412–3185 cm⁻¹), indicating hydrogen-bonding capacity, but lacks the sulfur-mediated interactions present in the target compound .

- Compound C-34 (): Incorporates a hydroxy-oxo-phenylpropyl group linked to a propargyl chain. This substituent confers dual anti-inflammatory and anticancer activity, whereas the triazole-thiophene in the target compound may prioritize kinase or protease inhibition .

Spectral and Physicochemical Properties

The target compound’s triazole-thiophene system likely produces distinct NMR signals (e.g., δ 7–8 ppm for thiophene protons) and IR peaks for C–S bonds (600–700 cm⁻¹), differentiating it from chloro- or indole-substituted analogs .

Q & A

Q. What are the common synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves cyclization of the naphthyridine core followed by functionalization. For example, hydrazide intermediates (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) react with carbon disulfide in ethanol under basic conditions (KOH) to form triazole derivatives . Characterization of intermediates is achieved via IR (C=O and N-H stretches), (aromatic protons and methyl/ethyl groups), and mass spectrometry (molecular ion peaks) .

Q. How is the molecular structure confirmed using spectroscopic methods?

Key techniques include:

- IR Spectroscopy : Identification of carbonyl (1650–1750 cm) and triazole/thiophene ring vibrations.

- : Signals for ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), methyl groups (δ 2.4–2.6 ppm, singlet), and aromatic protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H] peaks) .

Q. What biological targets are associated with this compound?

The naphthyridine core and triazole-thiophene moiety suggest interactions with enzymes (e.g., kinases) or receptors. Similar analogs inhibit bacterial DNA gyrase or modulate eukaryotic topoisomerases. Target validation requires enzymatic assays (e.g., ATPase activity inhibition) and cellular studies (e.g., MIC assays for antimicrobial activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Ethanol or DMF enhances solubility of intermediates .

- Catalysis : Use of iodine or triethylamine accelerates cyclization steps .

- Temperature Control : Reflux (80–100°C) for 20+ hours ensures complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Mitigation strategies:

- Dose-Response Curves : Establish IC values across multiple concentrations.

- Orthogonal Assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays).

- Structural Analog Comparison : Compare activity of derivatives to identify critical functional groups (e.g., thiophene vs. phenyl substitutions) .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Q. What crystallographic data are critical for understanding reactivity?

Single-crystal X-ray diffraction reveals bond angles (e.g., triazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding at the carboxamide group). For example, the dihedral angle between the naphthyridine and thiophene rings influences π-π stacking in enzyme binding .

Q. How does the thiophene-triazole moiety influence pharmacokinetic properties?

- Lipophilicity : LogP calculations predict membrane permeability.

- Metabolic Stability : CYP450 enzyme interaction studies (e.g., liver microsomes) assess oxidation susceptibility.

- Solubility : Adjust via salt formation (e.g., hydrochloride) or prodrug strategies .

Methodological Notes

- Controlled Experiments : Include positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) to validate results .

- Data Reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) reduce variability .

- Ethical Reporting : Disclose solvent traces or byproducts (e.g., residual CS) in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.